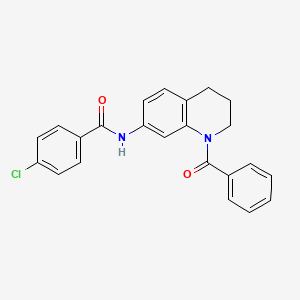
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (NBTQCB) is a novel small molecule that has been widely studied for its potential therapeutic and research applications. NBTQCB has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. NBTQCB has also been found to possess other pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which is important for memory and learning. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory and antidiabetic effects, which may be mediated through its inhibition of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory, antidiabetic, and anti-cancer effects. The compound has also been shown to significantly reduce the growth of tumor cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has a number of advantages for laboratory experiments. The compound is relatively easy to synthesize and is readily available. In addition, it has been found to possess a range of pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide in laboratory experiments. The compound is relatively unstable and can degrade over time. In addition, it has a relatively short half-life and may require multiple doses to achieve therapeutic effects.
Zukünftige Richtungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has demonstrated a range of potential therapeutic and research applications, and further research is needed to fully understand its pharmacological activities. Future research should focus on exploring the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide, as well as its potential therapeutic applications. In addition, further research is needed to evaluate the safety and efficacy of the compound in clinical trials. Additionally, further research should focus on developing new synthetic methods for the production of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide and its derivatives. Finally, further research should also focus on exploring the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide as a drug delivery system for other therapeutic agents.
Synthesemethoden
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is synthesized via a multi-step process, beginning with the condensation of 4-chlorobenzaldehyde and 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride. The product is then reacted with sodium hydroxide to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide. The synthetic steps are outlined in Figure 1.
Figure 1. Synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
Wissenschaftliche Forschungsanwendungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been widely studied for its potential therapeutic and research applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the central nervous system. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has also been found to possess other pharmacological activities, including anti-inflammatory, antidiabetic, and anti-cancer effects. The compound has been studied in multiple cell lines, including human cancer cell lines, and has been shown to significantly inhibit the growth of tumor cells. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide has been found to possess anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSJVFMIVTVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)




![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)




